molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No. B1303190
CAS RN: 61292-27-1
M. Wt: 295.2 g/mol
InChI Key: SJGSBISIYWRANO-UHFFFAOYSA-N
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Description

“1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is a chemical compound with the CAS Number: 61292-27-1. Its molecular formula is C15H12Cl2O2 and it has a molecular weight of 295.16 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is 1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is between 91-93 degrees Celsius . Other physical and chemical properties like solubility, density, etc., are not mentioned in the retrieved documents.

Scientific Research Applications

  • Country of Origin : US
  • 2,4-Dichlorobenzyl alcohol is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
  • Miconazole nitrate , which has a similar structure, is used in medical applications .

Safety And Hazards

The specific safety and hazards associated with “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” are not detailed in the retrieved documents. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information .

Future Directions

The future directions for the use of “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” are not specified in the retrieved documents. Given its use in research , it may have potential applications in various scientific fields.

properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGSBISIYWRANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377085
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

CAS RN

61292-27-1
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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